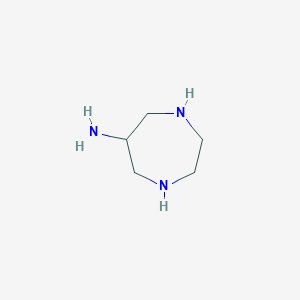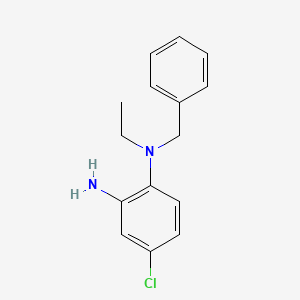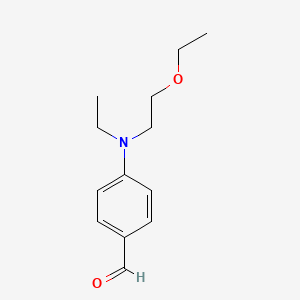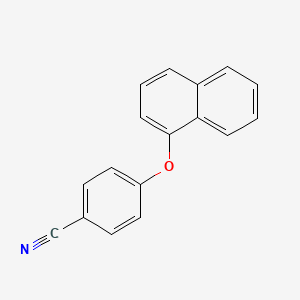
1,4-Diazépan-6-amine
Vue d'ensemble
Description
Synthesis Analysis
A new type of 1,4-diazepan-6-amine (DAZA)-based ligand has been reported. The condensation of aldehydes with DAZA gives a novel class of 1,5-diazabicyclo [3.2.1]octanes in nearly quantitative yields . Subsequent reductive cleavage of these bicyclic aminal species with sodium borohydride selectively leads to N,1,4-tri (4-alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines .Molecular Structure Analysis
The molecular formula of 1,4-Diazepan-6-amine is C5H13N3 . Its average mass is 115.177 Da and its monoisotopic mass is 115.110947 Da .Chemical Reactions Analysis
1,4-Diazepines, which include 1,4-Diazepan-6-amine, are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes .Physical And Chemical Properties Analysis
The physical and chemical properties of amines, which include 1,4-Diazepan-6-amine, can be compared to those of ammonia, NH3 . In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .Applications De Recherche Scientifique
Chimie organométallique
Les dérivés de la “1,4-Diazépan-6-amine” ont été utilisés dans la synthèse de complexes organoscandium et d'yttrium. Le motif de substitution amide dans ces composés influence leur stabilité et leurs propriétés catalytiques, ce qui est crucial pour leur application en chimie organométallique .
Complexes biomimétiques
Ce composé a également été utilisé comme un groupe de coordination faciale dans les complexes biomimétiques. Une version modifiée, la 1,4,6-triméthyl-1,4-diazépan-6-amine (Me3DAPA), est obtenue par des réactions spécifiques et a des applications potentielles dans l'imitation des processus biologiques .
Synthèse de ligands
Le groupe this compound est impliqué dans le développement de ligands pour les complexes de métaux de terres rares neutres et cationiques. Ces ligands sont synthétisés et appliqués dans diverses synthèses chimiques .
Mécanisme D'action
- DAZA can be alkylated with three 2-hydroxybenzyl pendant arms, resulting in hexadentate chelators suitable for coordinating radiometals like ^ 68Ga.
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
With radiolabeled tri-alkoxysalicyl-1,4-diazepan-6-amine (TAoS-DAZA) tracers, imaging of liver perfusion and hepatobiliary function is possible in a single examination . This could be a supplemental method for liver tumor characterization in difficult cases . Furthermore, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
Analyse Biochimique
Biochemical Properties
1,4-Diazepan-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can be alkylated with 2-hydroxybenzyl pendant arms, forming hexadentate chelators suitable for coordination of radiometals like gallium-68 . These interactions are crucial for its application in radiopharmaceuticals and imaging agents.
Cellular Effects
1,4-Diazepan-6-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been used in positron emission tomography (PET) imaging, showing high uptake in the liver and subsequent biliary excretion . This indicates its potential impact on liver cells and related metabolic pathways.
Molecular Mechanism
The molecular mechanism of 1,4-Diazepan-6-amine involves its binding interactions with biomolecules. It can undergo reductive amination, forming stable complexes with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazepan-6-amine can change over time. Its stability and degradation are important factors to consider. Studies have shown that its derivatives remain stable in phosphate-buffered saline (PBS) and human serum for several hours . Long-term effects on cellular function have been observed, particularly in in vitro and in vivo studies involving radiopharmaceutical applications.
Dosage Effects in Animal Models
The effects of 1,4-Diazepan-6-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its derivatives used in PET imaging have shown high uptake in the liver at specific dosages . Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.
Metabolic Pathways
1,4-Diazepan-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in forming hexadentate chelators with radiometals highlights its involvement in metal ion metabolism . These interactions are essential for its application in radiopharmaceuticals and diagnostic imaging.
Transport and Distribution
The transport and distribution of 1,4-Diazepan-6-amine within cells and tissues are mediated by specific transporters and binding proteins. Its derivatives have shown high liver uptake and biliary excretion in PET imaging studies . These findings suggest that it is efficiently transported to and accumulated in liver cells, making it a potential candidate for liver-targeted therapies.
Propriétés
IUPAC Name |
1,4-diazepan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVQBYYWQSUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653031 | |
| Record name | 1,4-Diazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902798-16-7 | |
| Record name | 1,4-Diazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)




![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)


![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)



